2-Methyl-4-(4-propoxybenzoyl)pyridine
Overview
Description
“2-Methyl-4-(4-propoxybenzoyl)pyridine” is a chemical compound with the molecular formula C16H17NO2 . It has a molecular weight of 255.32 .
Molecular Structure Analysis
The IUPAC name for “this compound” is (2-methyl-4-pyridinyl)(4-propoxyphenyl)methanone . The InChI code for this compound is 1S/C16H17NO2/c1-3-10-19-15-6-4-13(5-7-15)16(18)14-8-9-17-12(2)11-14/h4-9,11H,3,10H2,1-2H3 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Polymer Synthesis and Characterization
A novel pyridine-containing aromatic dianhydride monomer was synthesized, leading to the creation of new polyimides with pyridine moieties. These polyimides demonstrated good solubility in aprotic amide solvents and cresols, alongside strong, flexible film properties, thermal stability, and outstanding mechanical properties. This synthesis showcases the potential of incorporating pyridine derivatives into polymer frameworks for enhanced material properties (Wang et al., 2006).
Catalytic Activity in Organic Synthesis
Palladium pincer complexes, derived from similar pyridine derivatives, exhibited catalytic activity in Heck-type coupling reactions. These complexes highlight the role of pyridine derivatives in facilitating catalytic processes, potentially offering a pathway to more efficient synthesis of complex organic compounds (Hahn et al., 2005).
Development of New Organic Compounds
The synthesis of new ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives via a one-pot, microwave-assisted method was reported. This research exemplifies the utility of pyridine derivatives in developing novel poly-functionalized tri-heterocyclic compounds with potential biological activity (Bhoi et al., 2016).
Green Chemistry Applications
An improved synthesis route for a pyridine derivative used as an intermediate in the production of gastroesophageal reflux disease (GERD) medication was described. This process highlights not only the pharmaceutical relevance of pyridine derivatives but also their role in enhancing green chemistry practices through improved synthesis routes (Gilbile et al., 2017).
Electronic and Photophysical Properties
Research into the electronic structure and catalytic hydrogenation activity of bis(arylimidazol-2-ylidene)pyridine cobalt complexes revealed insights into their redox-active nature. Such studies are fundamental in understanding the electronic properties of pyridine derivatives and their potential applications in catalysis and electronic devices (Yu et al., 2013).
Properties
IUPAC Name |
(2-methylpyridin-4-yl)-(4-propoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-10-19-15-6-4-13(5-7-15)16(18)14-8-9-17-12(2)11-14/h4-9,11H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZQUIVPZPWRGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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